tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate
Description
tert-Butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate is a carbamate-protected piperidine derivative widely used in medicinal chemistry as a synthetic intermediate. Its structure features a tert-butyloxycarbonyl (Boc) group attached to a phenyl ring substituted with a piperidin-4-yloxy moiety. This compound serves as a precursor for drug candidates targeting kinases, GPCRs, and neurodegenerative disease pathways due to its ability to modulate steric and electronic properties in bioactive molecules .
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl N-(3-piperidin-4-yloxyphenyl)carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-12-5-4-6-14(11-12)20-13-7-9-17-10-8-13/h4-6,11,13,17H,7-10H2,1-3H3,(H,18,19) |
InChI Key |
AXPLALRFOUTGMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(piperidin-4-yloxy)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxidized products such as alcohols or ketones.
Reduction: Formation of reduced products such as amines.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biological research to study enzyme interactions and receptor binding. It is often used in assays to investigate the activity of specific enzymes or receptors.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological pathways and its potential use in drug development.
Industry: The compound finds applications in the industrial sector as an intermediate in the production of specialty chemicals. It is also used in the formulation of certain coatings and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate can be contextualized by comparing it with related tert-butyl carbamate derivatives. Key differences arise in substituent groups, stereochemistry, synthetic routes, and physicochemical properties.
Structural Analogues with Varying Substituents
Key Observations :
- Positional Isomerism: The presence of a piperidin-4-yloxy group in the target compound (vs.
- Substituent Effects : Electron-withdrawing groups (e.g., chloro in 17a ) reduce solubility in polar solvents, whereas methoxy and thiazolyl groups (e.g., 42g ) improve lipophilicity and bioavailability.
- Stereochemical Impact: Stereoisomers like the trans-4-hydroxypiperidinyl derivative exhibit distinct binding affinities in enzyme assays compared to non-hydroxylated analogues.
Physicochemical and Analytical Data
| Property | This compound | tert-Butyl (3-Methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate (42g) | tert-Butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate |
|---|---|---|---|
| Molecular Weight | ~307.37 (estimated) | 364.43 | 216.28 |
| Purity (HPLC) | Not explicitly reported | Not reported | Not reported |
| Retention Time | Not explicitly reported | Not reported | Not reported |
| Yield | Varies by synthesis route | 16% | Not reported |
Notes:
- Limited HPLC data for the target compound are available in the provided evidence, but analogues like 16c–16e () show purities >95% with retention times of 9–12 minutes .
- Yields for tert-butyl carbamates range widely (16–77%) depending on steric hindrance and reaction optimization .
Biological Activity
Tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, synthesis, and relevant case studies, supported by detailed research findings.
Chemical Structure and Properties
The compound features a tert-butyl group , a piperidinyl moiety , and an ether linkage , which contribute to its unique chemical properties. The molecular formula is with a molecular weight of approximately 393.15 g/mol . This structure positions the compound as a candidate for various biological applications.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the carbamate functional group through reactions with piperidine derivatives. The synthetic versatility of carbamates allows for modifications that can enhance biological activity .
Biological Activity
Research indicates that compounds containing piperidine derivatives, like this compound, exhibit various biological activities, including:
- Antitumor Activity : Some studies have shown that piperidine derivatives can inhibit specific kinases involved in tumor growth .
- Neuroprotective Effects : The compound has been evaluated for its ability to protect neuronal cells against oxidative stress and amyloid beta-induced toxicity, suggesting potential applications in neurodegenerative diseases .
- Inhibition of Enzymatic Activity : It has been noted for its role as an inhibitor of enzymes such as acetylcholinesterase and β-secretase, which are relevant in Alzheimer's disease .
Case Studies and Research Findings
-
Neuroprotection Against Amyloid Beta : In vitro studies demonstrated that this compound can prevent astrocyte cell death induced by amyloid beta (Aβ) 1-42. When treated with the compound, cell viability improved significantly compared to controls .
Treatment Type Cell Viability (%) Control 43.78 ± 7.17 Aβ 1-42 + Compound 62.98 ± 4.92 -
Oxidative Stress Reduction : In a scopolamine-induced oxidative stress model, the compound reduced malondialdehyde (MDA) levels, indicating a decrease in lipid peroxidation and oxidative damage .
Treatment MDA Levels (µM) Scopolamine Control Increased Scopolamine + Compound Decreased - Kinase Inhibition : Similar compounds have shown inhibitory activity against mutant forms of protein tyrosine kinases, suggesting that this compound may also exhibit such properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
